molecular formula C48H96N2O4 B13349129 Di(dodecan-6-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Di(dodecan-6-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13349129
M. Wt: 765.3 g/mol
InChI Key: QPVCREPJLUPBTE-UHFFFAOYSA-N
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Description

Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a synthetic lipid compound.

Preparation Methods

The preparation of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves a series of synthetic routes and reaction conditions. One common method is the reductive amination reaction, where 4-aminobutanol is condensed with a lipid aldehyde using sodium triacetoxyborohydride as the reducing agent . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with molecular targets and pathways. In the context of drug delivery, the compound forms lipid nanoparticles that encapsulate and protect fragile mRNA molecules. These nanoparticles promote the uptake of mRNA into cells, where it can exert its therapeutic effects .

Comparison with Similar Compounds

Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can be compared with other similar compounds, such as:

The uniqueness of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) lies in its specific structure and properties, which make it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C48H96N2O4

Molecular Weight

765.3 g/mol

IUPAC Name

dodecan-6-yl 10-[2-(dimethylamino)ethyl-(10-dodecan-6-yloxy-10-oxodecyl)amino]decanoate

InChI

InChI=1S/C48H96N2O4/c1-7-11-15-29-37-45(35-27-13-9-3)53-47(51)39-31-23-19-17-21-25-33-41-50(44-43-49(5)6)42-34-26-22-18-20-24-32-40-48(52)54-46(36-28-14-10-4)38-30-16-12-8-2/h45-46H,7-44H2,1-6H3

InChI Key

QPVCREPJLUPBTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCC)CCCCCC)CCN(C)C

Origin of Product

United States

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